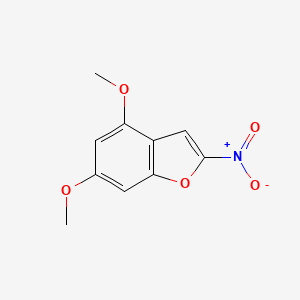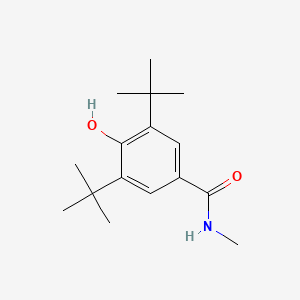![molecular formula C38H46O2 B14475340 1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} CAS No. 65848-21-7](/img/structure/B14475340.png)
1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is an organic compound with the molecular formula C38H46O2 It is characterized by its naphthalene core structure, which is substituted with ethylhexyl groups and connected via an ethyne linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} typically involves the coupling of naphthalene derivatives with ethyne. One common method includes the reaction of 2-[(2-ethylhexyl)oxy]naphthalene with ethyne under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The mixture is heated to a specific temperature, usually around 60°C for initial reaction and then increased to 110°C for completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, altering the compound’s properties.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can introduce halogen or nitro groups onto the naphthalene rings.
科学的研究の応用
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} exerts its effects depends on its specific application In organic electronics, the compound’s conjugated system allows it to efficiently transport charge, making it suitable for use in semiconductors and OLEDs
類似化合物との比較
Similar Compounds
Naphthalene, 1,1’-(1,2-ethynediyl)bis[2-[(2-ethylhexyl)oxy]-: This compound shares a similar structure but may have different substituents or linkages.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another related compound with different functional groups and linkages.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is unique due to its specific ethyne linkage and the presence of ethylhexyl groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced material synthesis.
特性
CAS番号 |
65848-21-7 |
|---|---|
分子式 |
C38H46O2 |
分子量 |
534.8 g/mol |
IUPAC名 |
2-(2-ethylhexoxy)-1-[2-[2-(2-ethylhexoxy)naphthalen-1-yl]ethynyl]naphthalene |
InChI |
InChI=1S/C38H46O2/c1-5-9-15-29(7-3)27-39-37-25-21-31-17-11-13-19-33(31)35(37)23-24-36-34-20-14-12-18-32(34)22-26-38(36)40-28-30(8-4)16-10-6-2/h11-14,17-22,25-26,29-30H,5-10,15-16,27-28H2,1-4H3 |
InChIキー |
WIFCOCBSINCERF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=C(C2=CC=CC=C2C=C1)C#CC3=C(C=CC4=CC=CC=C43)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



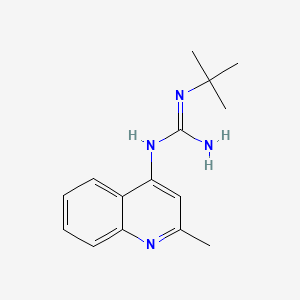
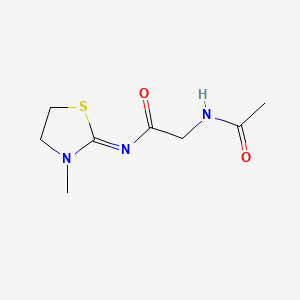
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)
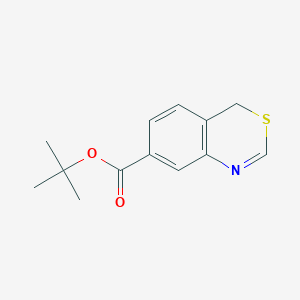
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
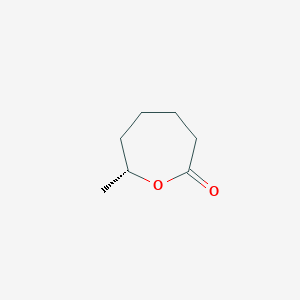
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
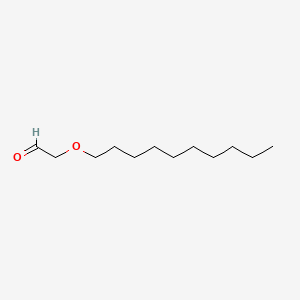
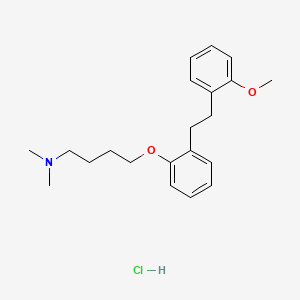
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
